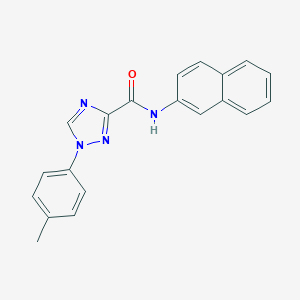![molecular formula C17H12F3N3O B278944 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PTPB" and has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes.
Mécanisme D'action
PTPB works by inhibiting the activity of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which are enzymes that play a key role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, PTPB can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that PTPB can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, PTPB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, PTPB can starve cancer cells of the nutrients they need to grow and survive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTPB in lab experiments is that it is a highly specific inhibitor of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which allows researchers to target specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has shown promise in enhancing the efficacy of existing chemotherapy drugs, which could lead to more effective cancer treatments. However, one limitation of using PTPB in lab experiments is that it may have off-target effects on other cellular processes, which could lead to unintended consequences.
Orientations Futures
There are several potential future directions for research on PTPB. One area of interest is the development of more potent and selective PTP inhibitors that could be used in cancer treatment. Additionally, researchers are exploring the use of PTPB in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in other diseases, such as diabetes and autoimmune disorders, which could lead to new therapeutic applications for PTP inhibitors like PTPB.
Méthodes De Synthèse
The synthesis of PTPB involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide as the final product.
Applications De Recherche Scientifique
PTPB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that PTPB can inhibit the growth and proliferation of cancer cells by targeting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propriétés
Nom du produit |
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C17H12F3N3O |
Poids moléculaire |
331.29 g/mol |
Nom IUPAC |
4-pyrazol-1-yl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-6-14(7-5-13)22-16(24)12-2-8-15(9-3-12)23-11-1-10-21-23/h1-11H,(H,22,24) |
Clé InChI |
KNAMFHMBWFMAJA-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)


![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

